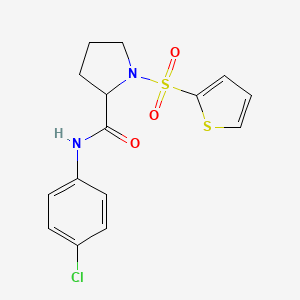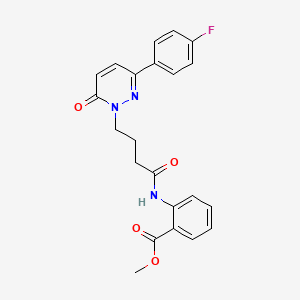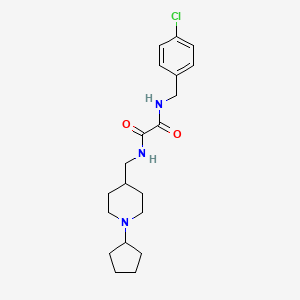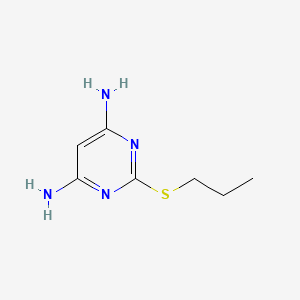
(2-fluorophenyl)(1H-indol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-fluorophenyl)(1H-indol-3-yl)methanone” is an organic compound that contains a fluorophenyl group, an indole group, and a methanone group . The presence of these functional groups suggests that it may have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl and indole groups) and a carbonyl group (from the methanone group) . These groups could engage in various types of intermolecular interactions, such as pi-stacking or hydrogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the fluorine atom, the carbonyl group, and the aromatic rings . For example, the fluorine atom might be susceptible to nucleophilic aromatic substitution reactions, while the carbonyl group could undergo various addition or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the fluorine atom could increase its lipophilicity, while the carbonyl group could increase its polarity . The aromatic rings could also contribute to its UV-visible absorption properties .Aplicaciones Científicas De Investigación
Genotoxic Properties
A study investigated the genotoxic properties of synthetic cannabinoids, including compounds structurally related to "(2-fluorophenyl)(1H-indol-3-yl)methanone". The research found that these substances can cause DNA damage, such as single- and double-strand breaks and the formation of micronuclei, which are indicative of chromosomal aberrations. This DNA instability is involved in the etiology of cancer, suggesting that the consumption of these compounds may lead to tumors in the respiratory tract (Ferk et al., 2016).
Radiolabeling for Imaging
Another study focused on the regioselective radiolabeling of AM694, a compound related to "(2-fluorophenyl)(1H-indol-3-yl)methanone", with F-18 for potential use as a radiotracer for imaging cerebral cannabinoid receptors. The radiolabeled compound was synthesized with high radiochemical yield and purity, highlighting its potential application in neuroimaging to study cannabinoid receptor distribution and density (Willis et al., 2003).
Synthesis Methodologies
Research on synthesis methodologies has led to the development of novel compounds and improved synthesis routes for compounds structurally similar to "(2-fluorophenyl)(1H-indol-3-yl)methanone". For example, a study described the synthesis of AM-694, a related compound, which involved various steps such as Friedel-Crafts acylation, deprotection, N-alkylation, and ester hydrolysis. This method offered advantages such as simplicity, low cost, and high yield, contributing to the advancement of synthetic techniques in medicinal chemistry (Cheng, 2012).
Direcciones Futuras
The potential applications of this compound would likely depend on its physical, chemical, and biological properties . For example, if it exhibits interesting biological activity, it could be investigated as a potential therapeutic agent . Alternatively, if it has unique optical or electronic properties, it could be explored for use in materials science .
Propiedades
IUPAC Name |
(2-fluorophenyl)-(1H-indol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-13-7-3-1-6-11(13)15(18)12-9-17-14-8-4-2-5-10(12)14/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWYDSBZTFXYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-fluorophenyl)(1H-indol-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B2820211.png)

![1-(2-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2820214.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2820218.png)
![4-Chloro-2-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2820220.png)
![Tert-butyl [4-(methylamino)benzyl]carbamate](/img/structure/B2820223.png)

![N-[1-[1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2820226.png)
![8-methoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2820228.png)
![2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B2820229.png)
![1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2820230.png)
